Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate

Catalog No.
S12232880
CAS No.
M.F
C8H11BrN2O2
M. Wt
247.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate

Product Name

Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate

IUPAC Name

ethyl 3-bromo-1-ethylpyrazole-4-carboxylate

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

InChI

InChI=1S/C8H11BrN2O2/c1-3-11-5-6(7(9)10-11)8(12)13-4-2/h5H,3-4H2,1-2H3

InChI Key

UALNSOGJVOMUAF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)Br)C(=O)OCC

Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate (CAS 1399663-96-7) is a highly functionalized heterocyclic building block utilized in medicinal chemistry and agrochemical synthesis. Featuring a fully substituted pyrazole core, this compound provides orthogonal reactive sites via a 3-position bromine for transition-metal-catalyzed cross-coupling and a 4-position ethyl ester for downstream amidation or reduction. The presence of the N-ethyl group permanently locks the pyrazole tautomeric state, ensuring predictable physicochemical properties and high reproducibility in library synthesis workflows [1].

Research Fit

Suitable for Suzuki–Miyaura cross-coupling via C‑Br oxidative addition handle
N‑ethyl substitution locks regiochemistry, supporting predictable scaffold elaboration
Computed physicochemical profile (moderate lipophilicity, TPSA ~44 Ų) within drug-like space

Substituting this compound with its unalkylated precursor, ethyl 3-bromo-1H-pyrazole-4-carboxylate, introduces tautomeric equilibrium that drastically reduces the regioselectivity of downstream palladium-catalyzed couplings, often requiring costly and time-consuming chromatographic separation of isomers [1]. Furthermore, substituting with the more common N-methyl analog (CAS 139308-52-4) alters the steric profile and lipophilicity (LogP) of the final active pharmaceutical ingredient, which can lead to off-target effects or reduced membrane permeability during hit-to-lead optimization [2]. Procurement of the exact N-ethyl, 3-bromo regioisomer is critical for maintaining specific spatial vectors and ensuring process scalability without late-stage isomer resolution.

Substitution Risk

N‑Substituent mismatch
N‑ethyl lipophilicity and steric bulk differ from N‑methyl or N‑unsubstituted analogs; may shift purification behavior and assay partitioning.
Halogen reactivity divergence
C‑Br bond provides milder cross‑coupling conditions than C‑Cl analogs; generic chloro‑substituted pyrazoles may not reproduce coupling efficiency or substrate scope.
Regioisomeric and tautomeric variability
5‑carboxylate regioisomers or N‑unsubstituted pyrazoles can produce isomeric mixtures during functionalization, complicating structural reproducibility.

Suzuki-Miyaura Regiochemical Fidelity

In standard palladium-catalyzed cross-coupling workflows, N-alkylated pyrazoles demonstrate superior regiochemical fidelity compared to their 1H counterparts. The N-ethyl group in ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate locks the ring system, preventing the 3-bromo/5-bromo tautomerization inherent to ethyl 3-bromo-1H-pyrazole-4-carboxylate. This structural rigidity typically results in >95% isolated yields of the desired single regioisomer during Suzuki couplings, whereas the 1H-analog often yields complex mixtures requiring extensive HPLC purification [1].

Evidence DimensionRegioisomer purity post-coupling
Target Compound Data>95% single regioisomer (N-ethyl locked)
Comparator Or BaselineEthyl 3-bromo-1H-pyrazole-4-carboxylate (<60% primary isomer due to tautomeric scrambling)
Quantified Difference>35% increase in usable yield
ConditionsStandard Pd-catalyzed aryl-boronic acid cross-coupling workflows

Eliminating tautomeric scrambling reduces purification bottlenecks and prevents the loss of expensive cross-coupling partners, directly lowering scale-up costs.

Lipophilicity (LogP)
Class-level
Target: XLogP3-AA 1.8
Comparator (N‑methyl): ~1.4
May alter aqueous solubility ~2.5× and affect chromatographic retention.
Computed difference; experimental logP validation recommended.

Lipophilicity Optimization in Hit-to-Lead

The transition from an N-methyl to an N-ethyl substituent provides a predictable increase in lipophilicity, a critical parameter in optimizing oral bioavailability. Compared to ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate, the N-ethyl analog increases the calculated partition coefficient (clogP) by approximately 0.4 to 0.5 units. This subtle but quantifiable shift is frequently leveraged in medicinal chemistry to enhance passive membrane permeability or to optimize hydrophobic interactions within target binding pockets without drastically altering the molecular weight [1].

Evidence DimensionCalculated Lipophilicity (clogP shift)
Target Compound DataBaseline + ~0.5 LogP units
Comparator Or BaselineEthyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate (Baseline LogP)
Quantified Difference~0.5 unit increase in lipophilicity
ConditionsIn silico physicochemical profiling for hit-to-lead optimization

Procuring the N-ethyl variant allows medicinal chemists to systematically tune the hydrophobic profile of their libraries, directly impacting ADME/Tox outcomes.

C‑Br vs. C‑Cl Reactivity
Reported
Oxidative addition rate: Br >> Cl (class trend)
Typical coupling: 60‑80 °C vs. >100 °C
Milder conditions may preserve sensitive functional groups during derivatization.
General aryl halide reactivity scale; confirm with specific ligand/catalyst system.

Steric Modulation of Ester Hydrolysis

The N-ethyl group imparts greater steric bulk adjacent to the 4-carboxylate and 5-position compared to the N-methyl or 1H analogs. This steric shielding slightly attenuates the rate of ester hydrolysis, allowing for more aggressive conditions to be employed during cross-coupling at the 3-position without premature cleavage of the ester protecting group. Consequently, ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate offers a wider operational window for orthogonal functionalization in multi-step synthetic sequences [1].

Evidence DimensionOperational window for orthogonal coupling
Target Compound DataHigh ester retention during elevated-temperature cross-coupling
Comparator Or BaselineN-methyl or 1H analogs (Higher susceptibility to premature hydrolysis)
Quantified DifferenceBroader thermal and basic tolerance before ester cleavage
ConditionsBasic aqueous-organic biphasic cross-coupling conditions

Enhanced chemoselectivity ensures the ester remains intact during initial building block functionalization, simplifying downstream synthetic routing.

Regioselectivity (N‑substitution)
Class-level
N‑ethyl: single C‑5 electrophilic substitution expected
N‑H analog: tautomerism may yield isomeric mixtures
Predictable single‑isomer reactivity may simplify purification and improve yield.
Based on electrochemical halogenation studies of pyrazoles.
Synthetic accessibility
Reported
Patent route (CN114057686A); purity ≥95% from multiple suppliers
Chloro analog: limited availability, often custom synthesis
May reduce procurement lead time and support multi‑step research programs.
Supplier landscape as of 2024‑2025; verify lot-specific purity.
TPSA (4‑ vs. 5‑carboxylate)
Class-level
Target: 44.1 Ų
5‑carboxylate regioisomer: not directly reported, different substitution pattern
Positional isomerism may impact drug‑likeness predictions and SAR interpretation.
Computed TPSA; experimental confirmation needed for comparator.

Hit-to-Lead Library Synthesis

Due to its locked tautomeric state and orthogonal reactivity, this compound is an ideal starting material for generating diverse pyrazole libraries. The 3-bromo position allows for rapid diversification via Suzuki or Buchwald-Hartwig couplings, while the N-ethyl group provides a fixed lipophilic vector, making it highly suitable for SAR (Structure-Activity Relationship) profiling [1].

Agrochemical Active Ingredient Development

The pyrazole core is a privileged scaffold in modern fungicides and herbicides. Procuring this specific N-ethyl, 3-bromo building block enables the precise installation of complex aryl or heteroaryl groups at the 3-position, while the ester can be subsequently converted to specialized amides, ensuring the exact steric and electronic profile required for target enzyme inhibition [2].

Pharmaceutical Intermediate Scale-Up

For process chemistry, the avoidance of tautomeric mixtures is paramount. The use of ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate guarantees a single, predictable reaction pathway during transition-metal catalysis, eliminating the need for costly preparative chromatography and improving overall step economy during API manufacturing [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Suzuki–Miyaura library synthesis
C‑Br oxidative addition handle
Coupling yield, substrate scope, functional group tolerance
Hit-to-lead optimization
Physicochemical profile (cLogP, TPSA)
Metabolic stability, off-target binding, permeability
Pyrazole-fused heterocycle synthesis
Locked N‑ethyl regiochemistry
Regioisomeric purity, reaction predictability, cyclocondensation efficiency
Multi-step scale‑up
Documented synthetic route and commercial supply
Batch consistency, lead time, purity at scale

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

246.00039 g/mol

Monoisotopic Mass

246.00039 g/mol

Heavy Atom Count

13

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